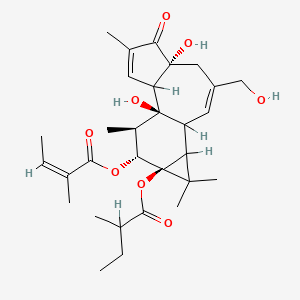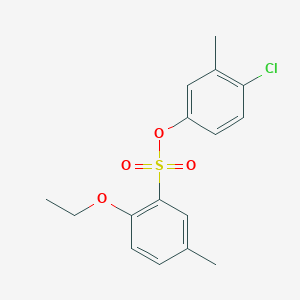
N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide, also known as Memantine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic compound that was first synthesized in the late 1960s and was later found to have potential therapeutic applications in the treatment of various neurological disorders.
Mechanism Of Action
N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide works by binding to the NMDA receptor and blocking the excessive influx of calcium ions into the neuronal cells. This prevents excitotoxicity, which is a process that leads to neuronal damage and death. N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide also modulates glutamate signaling and reduces oxidative stress.
Biochemical and Physiological Effects:
N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide has been shown to improve cognitive function, memory, and attention in patients with Alzheimer's disease. It also reduces inflammation and oxidative stress, which are known to contribute to the progression of neurological disorders. N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide has a good safety profile and is well-tolerated by patients.
Advantages And Limitations For Lab Experiments
The advantages of using N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide in lab experiments include its ability to modulate glutamate signaling, reduce oxidative stress, and protect against neuronal damage. However, N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide can be expensive and may not be suitable for all types of experiments. It is also important to note that N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide should be used in appropriate concentrations to avoid any unwanted effects.
Future Directions
There are several future directions for the use of N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide in the treatment of neurological disorders. One potential application is in the treatment of traumatic brain injury, where N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide has been shown to reduce cognitive deficits and improve functional outcomes. Another potential application is in the treatment of multiple sclerosis, where N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide has been shown to reduce inflammation and protect against neuronal damage. Further research is needed to fully understand the potential therapeutic applications of N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide in these and other neurological disorders.
Synthesis Methods
The synthesis of N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide involves the reaction of 1-adamantylamine with ethyl chloroformate to form N-(1-adamantyl) ethyl carbamate, which is then reacted with 2,5-dioxopyrrolidine to form N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide.
Scientific Research Applications
N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide has been extensively studied for its therapeutic potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.
properties
IUPAC Name |
N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-12-1-2-13(19)17(12)16-14(20)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,1-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPHFFQGRIRSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,6-Dimethyl-4-propan-2-ylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2734995.png)
![3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2734996.png)
![3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2734997.png)
![({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2735000.png)


![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2735003.png)

![N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2735007.png)

![ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2735011.png)


![2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2735016.png)